3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA
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Overview
Description
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, dichloromethane as solvent, base like triethylamine.
Major Products
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways:
Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-aminobenzoxazole: Another benzoxazole derivative with similar antibacterial properties.
5-methyl-2-aminobenzoxazole: Known for its antifungal activity.
Nicotinamide derivatives: Various nicotinamide derivatives are explored for their biological activities.
Uniqueness
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA is unique due to its combined benzoxazole and nicotinamide moieties, which confer a broad spectrum of biological activities, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C21H15BrN4O2S |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
5-bromo-N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H15BrN4O2S/c1-12-5-6-18-17(7-12)25-20(28-18)13-3-2-4-16(9-13)24-21(29)26-19(27)14-8-15(22)11-23-10-14/h2-11H,1H3,(H2,24,26,27,29) |
InChI Key |
VKEIMTVCQQOUEU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br |
Origin of Product |
United States |
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